Speciogynine, also known as (+)-speciogynine, is a naturally occurring indole alkaloid primarily found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. [, , , , ] This tropical tree, indigenous to Southeast Asia, has a long history of traditional use for its stimulant and analgesic properties. [, , , ] Speciogynine belongs to the corynantheine-type subclass of monoterpenoid indole alkaloids. [, , ] It is a diastereomer of mitragynine, another prominent alkaloid found in kratom, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. [, , ] While mitragynine is often the most abundant alkaloid in kratom, the concentration of speciogynine and other alkaloids can vary significantly depending on factors like the strain of the plant, geographical origin, maturity, and environmental conditions. [, , , , ]
Scientific research on speciogynine focuses on understanding its pharmacological properties, particularly its interactions with the opioid receptor system and its potential therapeutic applications as an analgesic and for managing opioid withdrawal. [, , , , , , , ]
Total Synthesis from 4-Methoxytryptamine: This approach involves a multi-step synthesis starting with 4-methoxytryptamine as the precursor molecule. Key steps include an enantioselective Pictet-Spengler reaction catalyzed by a chiral thiourea to construct the tetrahydro-β-carboline ring system, followed by a palladium-catalyzed Tsuji-Trost allylic alkylation to close the D-ring of the alkaloid structure. [, , ] This method enables the synthesis of speciogynine along with its diastereomers mitragynine and paynantheine. [, , ]
Asymmetric Total Synthesis: This strategy uses an organocatalytic anti-selective Michael reaction and bioinspired transformations to achieve the synthesis of speciogynine, mitragynine, and 7-hydroxymitragynine. [] Starting from commercially available 3-(trimethylsilyl)propanal, this method allows for the construction of the target molecules in 12 steps with an overall yield greater than 11%. []
Metabolic Engineering in Yeast: Recent research has explored the use of engineered yeast cells (Saccharomyces cerevisiae) for the de novo production of speciogynine. [] This approach involves reconstructing a five-step synthetic pathway from strictosidine, a common precursor in monoterpenoid indole alkaloid biosynthesis. [] By introducing specific enzymes from the kratom alkaloid pathway and optimizing cultivation conditions, researchers have successfully produced speciogynine in yeast. []
Speciogynine shares its core structure with mitragynine and other corynanthe-type alkaloids, featuring a fused ring system consisting of an indole moiety linked to a monoterpene unit. [, , ]
Stereochemistry: Speciogynine is a diastereomer of mitragynine, differing in the stereochemical configuration at specific carbon atoms within the molecule. [, , ] The key difference lies in the orientation of the substituents attached to the C-3 and C-19 carbon atoms within the ring system. [, ] These stereochemical differences have significant implications for the pharmacological properties of these alkaloids, influencing their binding affinities and selectivity towards opioid receptors. [, ]
Structural Plasticity of Pseudoindoxyl Metabolites: Recent research has revealed that the pseudoindoxyl metabolites of speciogynine, formed through metabolic transformations in biological systems, exhibit structural plasticity. [, ] This means that these metabolites can exist as a dynamic ensemble of stereoisomers in protic environments. [, ] This structural flexibility has important implications for understanding the pharmacological activity and potential therapeutic applications of speciogynine and its metabolites. [, ]
The pharmacological effects of speciogynine are primarily attributed to its interactions with the opioid receptor system, specifically the μ-opioid receptor (MOR), although it also interacts with δ-opioid receptors (DOR) and potentially κ-opioid receptors (KOR) with lower affinity. [, , , , , , , ]
Opioid Receptor Binding: Speciogynine exhibits affinity for opioid receptors, particularly the MOR, where it acts as a partial agonist. [, , , , , , , ] This means it binds to the receptor and activates it to a lesser extent compared to full agonists like morphine.
G-Protein Signaling Bias: Studies suggest that speciogynine, similar to other kratom alkaloids, exhibits a bias towards G-protein signaling pathways over β-arrestin recruitment at opioid receptors. [, ] This biased agonism may contribute to its potentially reduced side effects compared to traditional opioids. [, ]
Serotonin Receptor Activity: Emerging evidence suggests that speciogynine may also interact with serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes. [, , ] While the specific mechanisms and implications of this activity are still under investigation, it may contribute to the mood-modulating effects associated with kratom use. [, , ]
Appearance: Speciogynine typically appears as a white to off-white powder. []
Solubility: It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. [, ]
Molecular Weight: The molecular weight of speciogynine is 396.5 g/mol. []
Molecular Formula: The molecular formula of speciogynine is C23H28N2O4. []
Analgesic Potential: Speciogynine, through its interactions with the opioid receptor system, has demonstrated analgesic effects in preclinical studies. [, ] Its ability to alleviate pain by modulating opioid receptor activity makes it a potential candidate for developing novel pain management therapies.
Opioid Withdrawal Management: Research suggests that speciogynine, along with other kratom alkaloids, may help attenuate opioid withdrawal symptoms. [, , ] Its unique pharmacological profile, including its biased agonism at opioid receptors, makes it a potential alternative for managing opioid dependence and facilitating withdrawal.
Anti-Inflammatory Effects: Some studies indicate that speciogynine may possess anti-inflammatory properties. [] Further research is needed to elucidate the mechanisms and potential therapeutic applications of these effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: